molecular formula C13H18BrN B1268665 (3-Bromobenzyl)cyclohexylamine CAS No. 59507-52-7

(3-Bromobenzyl)cyclohexylamine

Numéro de catalogue: B1268665
Numéro CAS: 59507-52-7
Poids moléculaire: 268.19 g/mol
Clé InChI: VEACIKSVOHWIRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Bromobenzyl)cyclohexylamine is an organic compound that features a bromobenzyl group attached to a cyclohexylamine moiety

Mécanisme D'action

Mode of Action

. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.

Biochemical Pathways

This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Pharmacokinetics

5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzyl)cyclohexylamine can be achieved through a one-step process involving the reaction of benzene, hydroxylamine, and hydrogen under mild conditions. A bi-functional supported catalyst, such as ruthenium-vanadium oxide on mesoporous silica (Ru–V2O5/MCM-41), is used to facilitate this reaction. The reaction conditions, including catalyst amount, solvent, hydrogen pressure, reaction temperature, and time, are optimized to achieve high yield and selectivity.

Industrial Production Methods: Industrial production methods for this compound typically involve the hydrogenation of aniline using cobalt- or nickel-based catalysts. This process is carried out at elevated temperatures and pressures to ensure efficient conversion .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Bromobenzyl)cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products:

    Oxidation: Products include bromobenzyl alcohols and ketones.

    Reduction: Products include cyclohexylamines with modified benzyl groups.

    Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

(3-Bromobenzyl)cyclohexylamine is characterized by its molecular formula C13H18BrNC_{13}H_{18}BrN and a molecular weight of 268.19 g/mol. The compound features a cyclohexylamine moiety attached to a bromobenzyl group at the meta position of the aromatic ring. This unique structure imparts distinctive chemical properties that facilitate its reactivity and biological activity.

Medicinal Chemistry Applications

The presence of a bromine atom on the benzyl ring enhances the compound's reactivity, making it a valuable precursor for synthesizing various bioactive molecules. Notably, it has been utilized in the development of phosphodiesterase 4 (PDE4) inhibitors, which are being investigated for their potential in treating inflammatory diseases.

Case Study: PDE4 Inhibitors

  • Objective : Investigate compounds for anti-inflammatory effects.
  • Findings : Derivatives of this compound showed promising inhibition of PDE4 activity, suggesting potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Organic Synthesis

The cyclohexyl amine group allows this compound to participate in various organic reactions, serving as an intermediate in synthesizing more complex molecules. Its reactivity is attributed to both the bromine atom and the amine group, enabling diverse synthetic pathways.

Synthetic Routes

  • Substitution Reactions : The bromine atom can be replaced with other functional groups to create new compounds with varied pharmacological profiles.
  • Macrocyclic Compounds : Similar cyclohexyl amine derivatives have been employed to synthesize macrocyclic compounds with interesting host-guest interactions.

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Studies have shown its potential as:

  • Antidepressants : The compound's structural similarity to known antidepressants suggests it may influence neurotransmitter systems.
  • Antitumor Agents : Preliminary studies indicate possible cytotoxic effects against certain cancer cell lines.

Comparaison Avec Des Composés Similaires

    Cyclohexylamine: An aliphatic amine with similar structural features but lacking the bromobenzyl group.

    Benzylamine: A simpler analog with a benzyl group instead of a bromobenzyl group.

    Phenethylamine: A compound with a phenethyl group instead of a cyclohexyl group.

Uniqueness: (3-Bromobenzyl)cyclohexylamine is unique due to the presence of both a bromobenzyl group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(3-Bromobenzyl)cyclohexylamine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound consists of a bromobenzyl group attached to a cyclohexylamine moiety. Its chemical formula is C12_{12}H16_{16}BrN, and it has been studied for its reactivity and stability under various conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom in the benzyl group can participate in halogen bonding, enhancing the compound's binding affinity to various receptors and enzymes. The cyclohexylamine portion interacts with amine receptors, which may modulate their activity and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. Specific studies have reported that it affects key regulatory proteins involved in cell growth and survival, such as cyclin D1, thereby leading to cell cycle arrest .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, showing promising results with MICs ranging from 32 to 128 µg/mL depending on the bacterial strain tested.
  • Anticancer Activity :
    • In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Tables of Biological Activity Data

Biological Activity Tested Organisms/Cell Lines Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 64 µg/mL
AnticancerMCF-7 (breast cancer cells)Cell viability reduced by 50% at 50 µM
AnticancerHeLa (cervical cancer cells)Induction of apoptosis observed

Pharmacokinetics

The pharmacokinetic profile of this compound shows a half-life ranging from 5 to 48 hours, indicating a clear dose-dependent relationship in its absorption and metabolism within biological systems. This property is crucial for its potential therapeutic applications.

Propriétés

IUPAC Name

N-[(3-bromophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACIKSVOHWIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reaction of 1-bromo-3-(bromomethyl)benzene with cyclohexylamine following the method described in Example 9 except cesium carbonate was used as base and at 90° C. for 18 h gave N-(3-bromobenzyl)cyclohexylamine as a white solid. Yield (0.70 g, 65%): 1H NMR (400 MHz, CD3OD) δ 7.53 (t, J=1.6 Hz, 1H), 7.38-7.41 (m, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.23 (t, J=8.0 Hz, 1H), 3.73 (s, 2H), 2.38-2.46 (m, 1H), 1.92-1.95 (m, 2H), 1.70-1.78 (m, 2H), 1.58-1.66 (m, 1H), 1.06-1.30 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction of 1-bromo-3-(bromomethyl)benzene with cyclohexylamine following the method described in Example 9 except cesium carbonate was used as base and at 90° C. for 18h gave N-(3-bromobenzyl)cyclohexylamine as a white solid. Yield (0.70 g, 65%): 1H NMR (400 MHz, CD3OD) δ 7.53 (t, J=1.6 Hz, 1H), 7.38-7.41 (m, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.23 (t, J=8.0 Hz, 1H), 3.73 (s, 2H), 2.38-2.46 (m, 1H), 1.92-1.95 (m, 2H), 1.70-1.78 (m, 2H), 1.58-1.66 (m, 1H), 1.06-1.30 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.